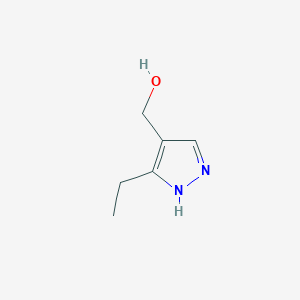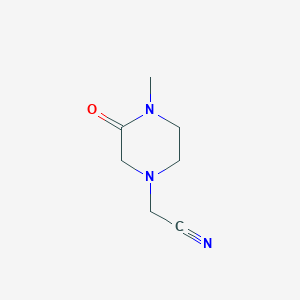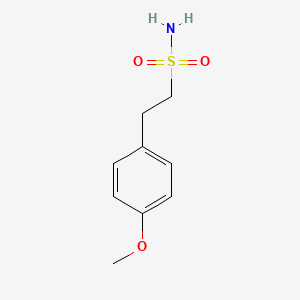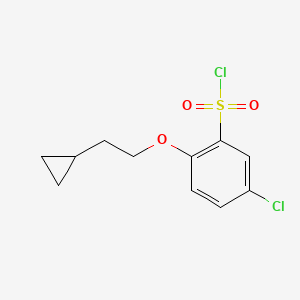
(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
Vue d'ensemble
Description
2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride (DFMSA-HCl) is a synthetic compound belonging to the class of organic compounds known as amines. It is an important intermediate in the synthesis of several pharmaceuticals and pharmaceutical intermediates, and has been studied extensively for its biological and pharmacological properties. DFMSA-HCl has been used in a variety of research applications, including protein structure determination, enzyme inhibition studies, and drug delivery systems. This article will provide an overview of DFMSA-HCl synthesis, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
One study explores new methods for synthesizing uracil derivatives from polyfluoro-1,1-dihydroalkyl benzyl sulfones, highlighting the chemical reactivity and potential applications of fluorinated compounds in drug development and material science (Timoshenko et al., 2002). Another research focuses on the synthesis and characterization of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for proton exchange membranes in fuel cells, demonstrating the role of fluorinated compounds in enhancing the efficiency of energy conversion devices (Sankir et al., 2007).
Applications in Organic Electronics
A study on the doping of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride to enhance its work function and conductivity for use in organic solar cells showcases the application of sulfonated compounds in improving the performance of organic electronics (Zeng et al., 2020).
Material Science and Polymer Chemistry
Research into the preparation of poly(arylene ether sulfone) membranes bearing benzyl-type quaternary ammonium pendants for improved hydroxide conductivity and alkaline stability illustrates the utility of such compounds in developing advanced materials for energy and environmental applications (Shi et al., 2017).
Novel Compounds and Methodologies
Another study presents the synthesis and crystal structure of a novel sulfonamide compound, shedding light on its potential as a cancer inhibitor through molecular docking studies. This research underscores the importance of these compounds in medicinal chemistry and drug design (Kamaraj et al., 2021).
Propriétés
IUPAC Name |
(2,5-difluorophenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S.ClH/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16;/h2-8,14H,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRXVHVBPTTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(C2=C(C=CC(=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)
![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)






![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)


![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)
